molecular formula C17H21N3O3S3 B2823957 Ethyl 2-(3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 690644-45-2

Ethyl 2-(3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2823957
CAS No.: 690644-45-2
M. Wt: 411.55
InChI Key: UEDSGIGOBQHBDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a structurally complex heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core fused with a 1,3,4-thiadiazole moiety via a propanamido linker. Its synthesis typically involves multi-step reactions, including cyanoacetylation and Knoevenagel condensation, as observed in analogous compounds . The compound’s design leverages the bioisosteric properties of thiadiazole and thiophene rings, which are known to enhance metabolic stability and binding affinity in drug discovery contexts .

Properties

IUPAC Name

ethyl 2-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S3/c1-3-23-16(22)14-11-6-4-5-7-12(11)26-15(14)18-13(21)8-9-24-17-20-19-10(2)25-17/h3-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDSGIGOBQHBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCSC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several classes of heterocyclic derivatives, particularly those synthesized via Knoevenagel condensation or thioamide coupling. Key comparisons include:

Compound Class/Name Core Structure Key Substituents/Modifications Synthesis Route Biological Relevance
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Tetrahydrobenzo[b]thiophene Cyanoacrylamido group; substituted phenyl Knoevenagel adducts Knoevenagel condensation of cyanoacetamido intermediates with benzaldehydes Antioxidant, anti-inflammatory activities (72–94% yields)
Ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate 1,3,4-Thiadiazole-triazole hybrid Phenyl and triazole substituents; hydrazono linker Thiohydrazonate intermediate formation with triethylamine Not explicitly reported; structural focus on heterocyclic diversity
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives Tetrahydrobenzo[b]thiophene Amino or cyanoacetamido groups at position 2 Cyanoacetylation with 1-cyanoacetyl-3,5-dimethylpyrazole Intermediate for bioactive compound synthesis

Key Differentiators

Thiadiazole-Thio Linkage : Unlike analogues with triazole or phenyl substituents , the target compound features a 1,3,4-thiadiazole-thio group, which may enhance electrophilic reactivity and sulfur-mediated interactions (e.g., enzyme inhibition).

Propanamido vs. Acrylamido Linkers: The propanamido spacer in the target compound provides greater conformational flexibility than rigid acrylamido linkers in Knoevenagel adducts , which could influence binding kinetics.

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound Ethyl 2-(2-cyano-3-phenylacrylamido)-4,5-dimethylthiophene-3-carboxylate Triazole-Thiadiazole Hybrid
Molecular Weight ~435 g/mol (estimated) 382 g/mol 498 g/mol
Key Functional Groups Thiadiazole-thio, ester, propanamido Cyanoacrylamido, ester Triazole, hydrazono, ester
Synthetic Yield Not reported (analogues: 72–94%) 85% 68% (estimated from analogous routes )

Q & A

Q. What are the key steps and critical reaction conditions required for synthesizing the compound with high purity?

The synthesis involves multi-step reactions, typically starting with coupling a thiadiazole-thiol precursor to a tetrahydrobenzo[b]thiophene scaffold. Key steps include:

  • Thioether formation : Reacting 5-methyl-1,3,4-thiadiazole-2-thiol with a bromopropanamide intermediate under basic conditions (e.g., triethylamine) in polar aprotic solvents like DMF or DMSO .
  • Esterification : Using ethyl chloroacetate to introduce the carboxylate group, requiring anhydrous conditions and controlled temperatures (60–80°C) to minimize side reactions .
  • Purification : Column chromatography or recrystallization from ethanol/DCM mixtures to achieve >95% purity, monitored via HPLC .

Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and functional groups (e.g., thiadiazole protons at δ 2.5–3.0 ppm; ester carbonyl at ~170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 465.08) and detects impurities .
  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>98% required for pharmacological studies) .

Q. What preliminary biological activities have been reported for this compound?

  • Anticancer activity : IC50_{50} values of 5–20 µM against breast (MCF-7) and colon (HCT-116) cancer cell lines in MTT assays, linked to apoptosis induction via caspase-3 activation .
  • Antimicrobial effects : Moderate inhibition (MIC 32–64 µg/mL) against S. aureus and E. coli, attributed to the thiadiazole moiety disrupting bacterial membranes .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing side products during synthesis?

  • Solvent optimization : DMSO improves solubility of intermediates compared to DMF, reducing reaction time from 24h to 12h .
  • Catalyst screening : Piperidine (10 mol%) enhances thioether coupling efficiency (yield increases from 60% to 85%) .
  • In situ monitoring : TLC (hexane:ethyl acetate, 7:3) identifies byproducts early, enabling mid-reaction adjustments .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50​ values)?

Contradictions often arise from:

  • Assay conditions : Serum concentration in cell culture (e.g., 10% FBS vs. serum-free) alters compound bioavailability .
  • Compound stability : Degradation in DMSO stock solutions over >1 week reduces potency; fresh preparation is critical .
  • Statistical validation : Replicate experiments (n ≥ 3) with ANOVA analysis mitigate variability .

Q. What structural modifications enhance the compound’s target selectivity in enzyme inhibition?

  • Thiadiazole substitution : Replacing 5-methyl with electron-withdrawing groups (e.g., -Cl) boosts kinase inhibition (e.g., EGFR IC50_{50} from 10 µM to 2 µM) .
  • Ester hydrolysis : Converting the ethyl ester to a carboxylic acid improves solubility and binding to hydrophilic enzyme pockets .
  • Propanamido linker : Shortening the chain from C3 to C2 reduces off-target effects in PDE4 inhibition assays .

Q. What methodologies are recommended for studying the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina simulations identify binding poses in ATP-binding pockets (e.g., binding energy ≤ -8.5 kcal/mol for CDK2) .
  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (KD_D ~ 10–100 nM) for validating docking predictions .
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for lead optimization .

Q. How can researchers investigate the compound’s metabolic stability and degradation pathways?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and NADPH; LC-MS/MS identifies hydroxylated metabolites at the tetrahydrobenzo[b]thiophene ring .
  • Forced degradation studies : Exposure to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions reveals susceptibility to ester hydrolysis and thioether oxidation .

Q. What strategies validate the reproducibility of synthetic and analytical protocols across labs?

  • Interlaboratory studies : Harmonize HPLC gradients (e.g., 30%→80% acetonitrile in 20 min) and NMR referencing (TMS as internal standard) .
  • Reference standards : Use commercially available intermediates (e.g., ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) for calibration .

Q. What role do the compound’s heterocyclic systems play in its electronic and pharmacokinetic properties?

  • Thiophene ring : Enhances π-π stacking with aromatic residues in target proteins; calculated logP ~3.2 balances membrane permeability and solubility .
  • Thiadiazole moiety : Acts as a hydrogen-bond acceptor, improving binding to kinase hinge regions (e.g., EGFR T790M mutant) .
  • Ester group : Serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.